Structural Divergence from the Closest Bioactivity-Annotated Analog (4-Butoxy-N-hydroxycarbamoylmethyl-benzamide)
The nearest analog with reported bioactivity is 4-Butoxy-N-hydroxycarbamoylmethyl-benzamide (CHEMBL371715), which differs in the critical linker and zinc-binding group (hydroxamic acid vs. phenylacetamide). This analog exhibits an IC50 of 920 nM against interstitial collagenase . In contrast, 4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide lacks an equivalent hydroxamic acid moiety, which is a well-established pharmacophore for matrix metalloproteinase (MMP) inhibition, and no published binding or functional data exist to suggest it engages the same target or retains comparable potency. The structure-based inference is that the target compound is unlikely to act as a potent interstitial collagenase inhibitor, but this cannot be quantified without direct assay data.
| Evidence Dimension | Interstitial collagenase (MMP-1) inhibitory activity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 4-Butoxy-N-hydroxycarbamoylmethyl-benzamide, IC50 = 920 nM |
| Quantified Difference | Not calculable; the target compound lacks the hydroxamic acid pharmacophore necessary for MMP inhibition. |
| Conditions | In vitro enzymatic assay against interstitial collagenase (MMP-1), as reported in the IDRB/MIAOME database. |
Why This Matters
The single data point from a close analog highlights a critical evidence gap: without quantifying the target compound's potency (or lack thereof) in the same assay, a user cannot determine whether it offers any advantage—or even retains activity—against this or other MMP-related targets, making informed procurement impossible.
- [1] MIAOME/IDRB Lab. (n.d.). Target Validation Information for Interstitial collagenase (T52450). 4-Butoxy-N-hydroxycarbamoylmethyl-benzamide, IC50 = 920 nM. Retrieved from https://miaome.idrblab.net/ttd/search/target-validation/details/1031066 View Source
